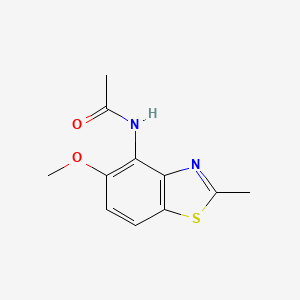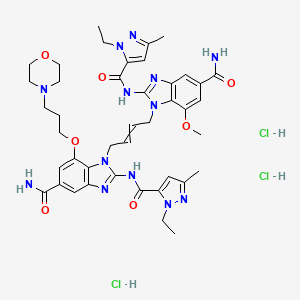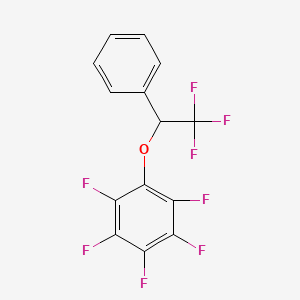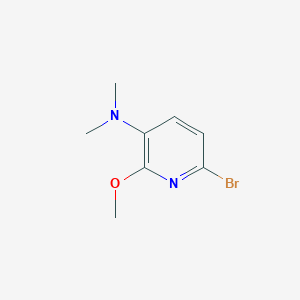![molecular formula C13H13N5O4S B12468659 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, an acetyl group, and a tetrazole ring linked through a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 6-acetyl-2H-1,3-benzodioxole and 1-methyl-1,2,3,4-tetrazole-5-thiol. The key steps in the synthesis may involve:
Formation of the Benzodioxole Intermediate: This step involves the acetylation of 2H-1,3-benzodioxole to form 6-acetyl-2H-1,3-benzodioxole.
Thiol-Tetrazole Coupling: The 1-methyl-1,2,3,4-tetrazole-5-thiol is then coupled with the benzodioxole intermediate through a sulfanyl linkage.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: can be compared with other benzodioxole derivatives or tetrazole-containing compounds.
6-ACETYL-2H-1,3-BENZODIOXOL-5-YL derivatives: These compounds share the benzodioxole core structure.
1-METHYL-1,2,3,4-TETRAZOL-5-YL derivatives: These compounds contain the tetrazole ring.
Uniqueness
The uniqueness of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE lies in its combined structural features, which may confer distinct chemical and biological properties compared to its individual components or other similar compounds.
特性
分子式 |
C13H13N5O4S |
|---|---|
分子量 |
335.34 g/mol |
IUPAC名 |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H13N5O4S/c1-7(19)8-3-10-11(22-6-21-10)4-9(8)14-12(20)5-23-13-15-16-17-18(13)2/h3-4H,5-6H2,1-2H3,(H,14,20) |
InChIキー |
SXPHDZGMSTTXNU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NN=NN3C)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-3-[(phenylamino)methyl]imidazolidine-2,4-dione](/img/structure/B12468577.png)


![N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12468585.png)

![Ethyl 2-[[3-(1,3-benzodioxol-5-yl)-1-oxo-2-propen-1-yl]amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B12468611.png)




![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![3-(azepan-1-ylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]-4-methylbenzamide](/img/structure/B12468669.png)
